3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Overview
Description
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an isoxazole ring fused to a pyrimidine ring, with a methyl group at the 3-position and a propyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to be active against diverse molecular targets, including potent kinase inhibitors, inhibitors of vegfr-2, edg-1, acc2 proteins as well as immunosuppressive and antiviral agents .
Mode of Action
The specific mode of action of This compound It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to show significant inhibitory activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-4-nitroisoxazole with propylamine in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted isoxazolo[5,4-d]pyrimidines.
Scientific Research Applications
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: Another class of fused pyrimidines with potential therapeutic applications.
Quinazolines: Known for their anticancer properties and use as kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoxazole ring, which may confer distinct biological activities and chemical reactivity compared to other fused pyrimidines.
Biological Activity
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article explores its biological activity based on recent studies, including in vitro evaluations, mechanisms of action, and comparative analyses.
Research indicates that compounds within the oxazolo[5,4-d]pyrimidine class exhibit diverse biological activities. The mechanisms through which these compounds exert their effects include:
- Inhibition of Kinases : Compounds have been shown to inhibit various kinases such as VEGFR-2, JAK1, and JAK2, which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : They activate the caspase cascade leading to programmed cell death in cancer cells .
- Antiviral and Immunosuppressive Properties : Some derivatives have demonstrated antiviral activity and the ability to suppress immune responses by inhibiting anti-apoptotic proteins .
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have evaluated its cytotoxic effects against various human cancer cell lines. The results from these studies are summarized in Table 1.
Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
---|---|---|
A549 (Lung carcinoma) | 58.44 ± 8.75 | Not specified |
MCF7 (Breast adenocarcinoma) | Not available | Not specified |
HT29 (Colon adenocarcinoma) | 47.17 ± 7.43 | ≈ 3 |
Normal Human Dermal Fibroblasts (NHDF) | Not available | Not specified |
The compound demonstrated significant cytotoxicity against the HT29 cell line with a CC₅₀ comparable to that of established chemotherapeutic agents like cisplatin . Notably, it exhibited a favorable selectivity index, indicating lower toxicity to normal cells compared to cancer cells.
Comparative Studies
In comparative studies involving other oxazolo[5,4-d]pyrimidine derivatives, it was found that some derivatives exhibited higher anticancer activity than traditional chemotherapeutics. For instance:
- Compound 3g was identified as particularly potent against HT29 cells with a better selectivity index compared to cisplatin and 5-fluorouracil .
Case Studies
Several case studies illustrate the biological efficacy of oxazolo[5,4-d]pyrimidines:
- Study on Cytotoxicity :
- Mechanistic Insights :
Properties
IUPAC Name |
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKKPMDAMDPNJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C(=NOC2=NC=N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323468 | |
Record name | 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175348-28-4 | |
Record name | 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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